![molecular formula C21H14N4O3 B2821771 7-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 685108-55-8](/img/structure/B2821771.png)
7-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
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Description
7-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a useful research compound. Its molecular formula is C21H14N4O3 and its molecular weight is 370.368. The purity is usually 95%.
The exact mass of the compound 7-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking
The compound is part of a broader class of novel pyridine and fused pyridine derivatives synthesized for potential biological activities. One study highlighted the synthesis of triazolopyridine derivatives through the treatment of a hydrazide compound with various reagents, leading to products with moderate to good binding energies towards specific target proteins, indicating potential antimicrobial and antioxidant activities (Flefel et al., 2018).
Structural Characterization
Another aspect of research involves the detailed structural characterization of related compounds, employing techniques such as X-ray diffraction and spectroscopy. This foundational work aids in understanding the molecular architecture and potential reactivity of the compound class. For example, the molecular structure of a closely related derivative was elucidated, providing insights into its conformation and electronic properties (Gumus et al., 2018).
Biological Activity
Research also extends to evaluating the biological activities of these compounds, including their antimicrobial properties. A study on tetra- and penta-heterocyclic compounds incorporating isoquinoline moiety, which are structurally related to the compound , demonstrated their potential for biological activity, further suggesting the importance of this compound class in medicinal chemistry (Abdallah et al., 2009).
Antimicrobial Evaluation
Synthesis and pharmacological evaluation of novel derivatives have been conducted, with findings indicating significant antimicrobial activity against various microorganisms. This suggests the compound's relevance in the development of new antimicrobial agents (Suresh et al., 2016).
properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3/c1-26-15-4-2-3-14(9-15)20-23-21-17(11-22)16(7-8-25(21)24-20)13-5-6-18-19(10-13)28-12-27-18/h2-10H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOWKAWDXDPKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
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